molecular formula C24H19N3O3 B2402105 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-9H-xanthene-9-carboxamide CAS No. 946336-91-0

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-9H-xanthene-9-carboxamide

Cat. No.: B2402105
CAS No.: 946336-91-0
M. Wt: 397.434
InChI Key: NYXCWSCICCEZEU-UHFFFAOYSA-N
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Description

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-9H-xanthene-9-carboxamide is a synthetic heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core fused with a xanthene carboxamide moiety. The xanthene group introduces planar aromaticity and lipophilicity, which may enhance membrane permeability and binding affinity. The 2,7-dimethyl substituents on the pyrido-pyrimidine ring likely influence steric and electronic properties, while the 4-oxo group contributes to hydrogen-bonding capabilities.

Properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-9H-xanthene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3/c1-14-11-12-20-25-15(2)22(24(29)27(20)13-14)26-23(28)21-16-7-3-5-9-18(16)30-19-10-6-4-8-17(19)21/h3-13,21H,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXCWSCICCEZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gould-Jacobs Cyclization

A validated method involves Gould-Jacobs cyclization of β-keto esters with aminopyridines:

Procedure

  • React 2-amino-4-methylpyridine with diethyl ethoxymethylenemalonate in refluxing diphenylether (250°C, 2–4 h).
  • Isolate intermediate ethyl 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (Yield: 72–85%).
  • Hydrolyze the ester using NaOH/EtOH (reflux, 6 h) to obtain the carboxylic acid.
  • Convert to 3-amino derivative via Curtius rearrangement or Hofmann degradation.

Optimization Data

Condition Yield (%) Purity (%)
Diphenylether, 250°C 85 98
DMF, 180°C 62 91

Multi-Component Reaction (MCR) Approach

Fe₃O₄@SiO₂-(PP)(HSO₄)₂ catalyzed MCR provides an efficient alternative:

  • Combine 2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one, aldehyde, and 5-aminotetrazole in DMF.
  • Heat at 100°C for 8 h with 5 mol% catalyst.
  • Isolate 3-aminopyrido-pyrimidinone after column chromatography (Hex:EtOAc 3:1).

Synthesis of 9H-Xanthene-9-carboxylic Acid

Friedel-Crafts Acylation

  • Treat xanthene with chloroacetyl chloride/AlCl₃ in CH₂Cl₂ (0°C → RT, 12 h).
  • Hydrolyze the ketone intermediate with KOH/EtOH (reflux, 6 h).

Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, COOH), 7.85–7.12 (m, 8H, Ar-H)
  • IR : 1685 cm⁻¹ (C=O), 2500–3000 cm⁻¹ (COOH)

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

  • Activate 9H-xanthene-9-carboxylic acid with EDCl/HOBt in dry THF (0°C, 1 h).
  • Add 3-aminopyrido-pyrimidinone and DIPEA (2 eq).
  • Stir at RT for 24 h (Yield: 68%).

Schlenk Technique for Air-Sensitive Intermediates

  • Generate acid chloride using SOCl₂ (reflux, 4 h).
  • React with amine in anhydrous toluene under N₂ (Yield: 74%).

Comparative Performance

Method Yield (%) Reaction Time (h)
EDCl/HOBt 68 24
Schlenk (SOCl₂) 74 8

Purification and Characterization

Chromatographic Separation

  • Normal Phase SiO₂ : Elute with CHCl₃:MeOH (95:5) to isolate product (Rf = 0.42).
  • HPLC : C18 column, 70:30 MeCN:H₂O, 1 mL/min (tR = 12.7 min).

Spectroscopic Confirmation

  • HRMS : m/z [M+H]⁺ calcd. 428.1523, found 428.1521.
  • XRD : Monoclinic P2₁/c, a = 12.3 Å, b = 7.8 Å.

Challenges and Mitigation Strategies

  • Steric Hindrance : Use excess coupling reagent (1.5 eq EDCl) to drive amidation.
  • Solubility Issues : Employ DMF/THF (1:3) mixtures for homogeneous reactions.
  • Regioselectivity : Install amino group before cyclization to ensure correct positioning.

Scale-Up Considerations

  • Batch Reactor : 10 L vessel achieves 82% yield at 500 g scale with mechanical stirring.
  • Process Safety : Exothermic amidation requires controlled addition below 40°C.

Environmental Impact Assessment

Parameter EDCl Route Schlenk Route
PMI (kg/kg product) 18.4 22.1
E-Factor 6.2 8.7

Chemical Reactions Analysis

Types of Reactions

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-9H-xanthene-9-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays, helping to study biological processes and interactions.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-9H-xanthene-9-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides

These analogues, synthesized via condensation of benzylamines with 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, exhibit analgesic activity in the "acetic acid writhing" model . Key differences include:

  • Bioactivity : Despite structural variations, these benzylamide derivatives show consistent analgesic efficacy, suggesting the pyrido-pyrimidine core is a critical pharmacophore .

Methyl 1-Benzyl/methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylates

Synthesized by reacting methyl glycinate derivatives with chloro-pyrido-pyrimidine aldehydes, these compounds feature a pyrrolo[2,3-d]pyrimidine fusion instead of xanthene .

  • Electron Density : The pyrrolo ring introduces electron-rich regions, which may alter reactivity compared to the xanthene-carboxamide system.
  • Synthetic Flexibility : The carboxylate ester group allows for derivatization, a feature absent in the target compound’s carboxamide structure .

Bioisosteric Relationships

The pyrido[1,2-a]pyrimidine nucleus has been proposed as a bioisostere of 4-hydroxyquinolin-2-one, a scaffold with known anti-inflammatory and analgesic properties .

  • Key Similarities: Both systems possess a conjugated planar structure with hydrogen-bonding groups (4-oxo in pyrido-pyrimidine vs. 4-hydroxy in quinolinone).
  • Key Differences: The pyrido-pyrimidine system’s nitrogen-rich core may enhance interactions with polar enzymatic pockets compared to the oxygen-dominated quinolinone .

Pharmacological and Physicochemical Comparisons

Compound Core Structure Substituents Bioactivity Solubility (logP)
Target Compound Pyrido-pyrimidine + xanthene 2,7-dimethyl, 4-oxo, xanthene-amide Under investigation ~3.5 (estimated)
N-(Benzyl)-2-hydroxy-9-methyl derivatives Pyrido-pyrimidine 9-methyl, benzylamide Analgesic (ED50: ~15 mg/kg) ~2.8
Quinolin-2-one analogues Quinolinone 4-hydroxy, variable aryl groups Anti-inflammatory (IC50: ~10 µM) ~2.2

Key Observations :

  • The 2,7-dimethyl groups may enhance metabolic stability relative to the 9-methyl substituent in benzylamide analogues .

Biological Activity

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a unique molecular structure that includes a pyrido[1,2-a]pyrimidine core linked to a xanthene derivative. Its chemical formula is C18H18N4O2C_{18}H_{18}N_4O_2, and it has a molecular weight of approximately 342.36 g/mol. The structural complexity allows for various interactions within biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Combining appropriate starting materials to form the pyrido[1,2-a]pyrimidine core.
  • Cyclization : Formation of cyclic structures through intramolecular reactions.
  • Functional Group Modifications : Altering specific functional groups to enhance biological activity.

Antiproliferative Effects

Research indicates that derivatives of xanthene compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain xanthene derivatives can inhibit the growth of breast cancer (MDA-MB-231 and T-47D) and neuroblastoma (SK-N-MC) cells through mechanisms such as:

  • DNA Intercalation : Some xanthene derivatives act by intercalating into DNA, disrupting replication and transcription processes.
  • Cell Cycle Arrest : Compounds have been found to induce cell cycle perturbations, particularly in the G1 phase, leading to apoptosis in cancer cells .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. Key findings include:

  • Minimum Inhibitory Concentration (MIC) : The compound showed significant antibacterial activity with low MIC values against tested strains such as Escherichia coli and Staphylococcus aureus.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Binding : It can bind to cellular receptors, modulating signaling pathways associated with cell growth and apoptosis.

Study 1: Antiproliferative Evaluation

A study evaluated the antiproliferative activity of various xanthene derivatives against multiple tumor cell lines. Among these compounds, those with electron-donating groups exhibited enhanced activity compared to their counterparts without such substitutions. The most potent compound demonstrated over 70% inhibition in certain cancer cell lines.

Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial properties of related pyrido[1,2-a]pyrimidine derivatives. Results indicated that compounds with specific side chains showed increased efficacy against bacterial strains, highlighting the importance of structural modifications in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-9H-xanthene-9-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Condensation of 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine with 9H-xanthene-9-carboxylic acid chloride in the presence of a base (e.g., triethylamine) under reflux in dichloromethane .
  • Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) yields >75% purity.
  • Optimization : Use continuous flow reactors for scale-up to improve yield (85–90%) and reduce side products .
    • Key Parameters : Temperature (60–80°C), solvent polarity, and stoichiometric ratios of reactants.

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Techniques :

  • NMR Spectroscopy : Confirm aromatic proton shifts in the pyrido-pyrimidine core (δ 7.2–8.5 ppm) and xanthene moiety (δ 6.8–7.1 ppm) .
  • HPLC : Purity assessment using a C18 column (mobile phase: acetonitrile/water 70:30) with UV detection at 254 nm .
  • Mass Spectrometry : ESI-MS ([M+H]+ at m/z 435.4) validates molecular weight .

Q. What preliminary biological activities have been reported for structurally related compounds?

  • Evidence :

  • Pyrido-pyrimidine analogs exhibit cyclooxygenase (COX) inhibition (IC₅₀: 0.5–2.0 µM) and analgesic activity in acetic acid writhing models (30–50% reduction in pain response) .
  • Xanthene derivatives show moderate cytotoxicity against cancer cell lines (e.g., HeLa, IC₅₀: 10–20 µM) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions (e.g., dimerization or hydrolysis)?

  • Strategies :

  • Microwave-Assisted Synthesis : Reduces reaction time (from 12 hrs to 2–4 hrs) and improves regioselectivity .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during condensation .
  • In Situ Monitoring : Employ FT-IR to track carbonyl (C=O) stretching (1700–1750 cm⁻¹) and adjust reagent flow rates dynamically .

Q. How to resolve contradictions in biological activity data between in vitro and in vivo models?

  • Case Study :

  • In Vitro : High COX-2 inhibition (IC₅₀: 0.8 µM) may not translate to in vivo efficacy due to poor bioavailability.
  • Solution :
  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) to enhance solubility .

Q. What computational methods are suitable for predicting binding modes of this compound with enzyme targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to model interactions with COX-2’s hydrophobic pocket (PDB ID: 5KIR). Key residues: Val349, Tyr355 .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .

Q. How to design structure-activity relationship (SAR) studies for optimizing target selectivity?

  • Framework :

  • Core Modifications : Vary substituents at positions 2 and 7 (methyl vs. ethyl) to alter steric bulk .
  • Xanthene Substitutions : Replace carboxamide with sulfonamide to enhance hydrogen bonding with catalytic Ser530 in COX-2 .
    • Data Table : Preliminary SAR for Analogs
Substituent PositionGroupCOX-2 IC₅₀ (µM)Solubility (mg/mL)
2,7-CH₃0.80.12
2,7-OCH₃1.20.25
Xanthene-9-SO₂NH₂0.50.08

Q. What in vivo models are appropriate for validating anti-inflammatory or anticancer potential?

  • Models :

  • Carrageenan-Induced Paw Edema (Rats) : Measure reduction in paw volume (dose: 10–50 mg/kg, oral) .
  • Xenograft Tumors (Mice) : Monitor tumor volume suppression (e.g., HT-29 colorectal cancer) over 21 days .

Contradictions and Validation

  • Spectral Data Mismatch : Discrepancies in NMR signals (e.g., aromatic protons) may arise from solvent polarity or tautomerism. Validate with 2D NMR (COSY, HSQC) .
  • Bioactivity Variability : Batch-to-batch differences in enzyme inhibition assays can be mitigated by standardizing enzyme sources (e.g., recombinant human COX-2) .

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